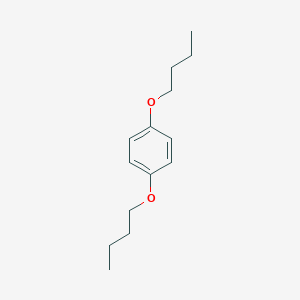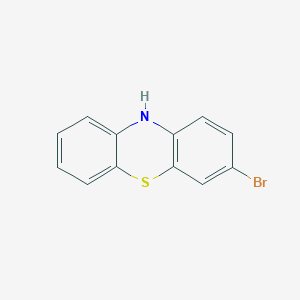
プレワキノン A
概要
説明
プレワキノン A は、主に植物のサルビア・プレワルスキーに含まれる親油性のジテルペンキノンです。 この化合物は、血管収縮に対する強力な阻害作用により、大きな関心を集めています 。this compound は、その独特の化学構造と生物活性により、さまざまな科学分野で広範囲にわたる研究の対象となっています。
科学的研究の応用
Przewaquinone A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying diterpene quinones. In biology, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells . In medicine, przewaquinone A is being investigated for its potential therapeutic effects on cardiovascular diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents.
作用機序
プレワキノン A は、特定の分子経路を標的にして効果を発揮します。 This compound は、癌細胞の細胞遊走と上皮間葉転換 (EMT) に重要な役割を果たす PIM1 キナーゼを阻害します 。 This compound は、ROCK2/STAT3 シグナル伝達経路を阻害することにより、細胞遊走を効果的に抑制し、平滑筋弛緩を促進します 。この作用機序により、癌や心血管疾患など、さまざまな疾患の治療のための有望な候補となっています。
類似の化合物との比較
This compound は、血管収縮に対する特異的な阻害作用と強力な生物活性により、他の類似の化合物とは異なります。 類似の化合物には、サルビア・ミルチオリザからも誘導され、さまざまな癌細胞系に対して細胞毒性を示すネオthis compound があります 。 その他の関連化合物には、抗炎症作用と抗腫瘍作用で知られるタンシノン I とタンシノン IIA があります .
類似の化合物
- ネオthis compound
- タンシノン I
- タンシノン IIA
- クリプトタンシノン
これらの化合物は、類似の構造的特性と生物活性を共有していますが、this compound は、その独特の作用機序と血管収縮に対する特異的な阻害効果によって際立っています。
生化学分析
Biochemical Properties
Przewaquinone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit PIM1, a type of kinase . The nature of these interactions involves the compound entering the PIM1 pocket, thereby triggering multiple interaction effects .
Cellular Effects
Przewaquinone A has profound effects on various types of cells and cellular processes. It significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Przewaquinone A is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it potently inhibits PIM1 kinase at nanomolar concentrations . Both Przewaquinone A and SGI-1776 (a specific PIM1 inhibitor) have been found to inhibit ROCK2/STAT3 signaling in MDA-MB-231 cells .
Temporal Effects in Laboratory Settings
The effects of Przewaquinone A change over time in laboratory settings. For instance, a study found that compound 3a, a PEG-przewaquinone A conjugation, can significantly reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Przewaquinone A vary with different dosages in animal models. For example, compound 3a was found to reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This suggests that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
準備方法
合成経路と反応条件: プレワキノン A は、カラムクロマトグラフィーとバイオアッセイ誘導分画法を含むいくつかのステップを経て合成することができます。 合成された標的化合物の分析データは、天然のthis compound と同一です 。 調製には、化合物をジメチルスルホキシド (DMSO) に溶解し、さまざまな溶媒と試薬を使用して、所望の純度と濃度を実現することが含まれます .
工業生産方法: this compound の工業生産には、天然物サルビア・プレワルスキーからの抽出が含まれます。 このプロセスには、天然物を浸漬し、続いて高速液体クロマトグラフィー (HPLC) やその他の高度な技術を使用して分離および精製することが含まれます .
化学反応の分析
反応の種類: プレワキノン A は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。
一般的な試薬と条件: this compound を含む反応で使用される一般的な試薬には、酸化剤、還元剤、DMSO などのさまざまな溶媒が含まれます。 反応条件は、多くの場合、所望の結果を確実に得るために、制御された温度と pH レベルで行われます .
生成される主な生成物: this compound の反応から生成される主な生成物には、生物活性を高めたさまざまな誘導体があります。これらの誘導体は、さらなる科学研究と応用においてよく使用されます。
科学研究の応用
This compound は、化学、生物学、医学、産業など、さまざまな科学研究に応用されています。化学では、ジテルペンキノンの研究のためのモデル化合物として使用されます。 生物学では、乳がん細胞を含むさまざまな癌細胞系の増殖を阻害することが示されています 。 医学では、this compound は、心血管疾患や癌に対する潜在的な治療効果について調査されています 。産業では、新薬や治療薬の開発に使用されています。
類似化合物との比較
Przewaquinone A is unique compared to other similar compounds due to its specific inhibitory action on vascular contraction and its potent biological activities. Similar compounds include neoprzewaquinone A, which is also derived from Salvia miltiorrhiza and exhibits cytotoxic activity against various cancer cell lines . Other related compounds include tanshinone I and tanshinone IIA, which are known for their anti-inflammatory and anti-tumor effects .
Similar Compounds
- Neoprzewaquinone A
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
These compounds share similar structural properties and biological activities, but przewaquinone A stands out due to its unique mechanism of action and specific inhibitory effects on vascular contraction.
特性
IUPAC Name |
1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVTERMWMYLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345818 | |
| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76843-23-7 | |
| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewaquinone A and where is it found?
A1: Przewaquinone A is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]
Q2: What are the known biological activities of Przewaquinone A?
A2: Przewaquinone A has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []
Q3: What is the molecular formula and weight of Przewaquinone A?
A3: The molecular formula of Przewaquinone A is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]
Q4: How is Przewaquinone A typically isolated and purified from plant extracts?
A4: Various chromatographic techniques are employed for the isolation and purification of Przewaquinone A. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []
Q5: Can you describe the structural characteristics of Przewaquinone A based on spectroscopic data?
A5: The structure of Przewaquinone A has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []
Q6: Has the total synthesis of Przewaquinone A been achieved?
A6: Yes, the total synthesis of Przewaquinone A has been successfully accomplished. []
Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?
A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, Przewaquinone A, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []
Q8: Have any studies investigated the potential for Przewaquinone A to induce or inhibit drug-metabolizing enzymes?
A8: While the provided research does not directly address the effects of Przewaquinone A on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []
Q9: Are there any known analytical methods for the characterization and quantification of Przewaquinone A?
A9: Several analytical methods have been employed to characterize and quantify Przewaquinone A. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)


